Lufenuron

Description

This compound is used in veterinary for the control of flea.

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd

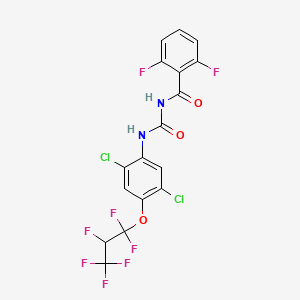

Structure

3D Structure

Properties

IUPAC Name |

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJGUXAGUPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2F8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034357 | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103055-07-8, 130841-22-4, 130841-26-8 | |

| Record name | Lufenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103055-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufenuron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103055078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lufenuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFENURON, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4629851K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R754M4918 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CR45YMS74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lufenuron's Core Mechanism of Action on Chitin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lufenuron, a benzoylurea insecticide, serves as a potent insect growth regulator by directly interfering with chitin synthesis, a process vital for the formation and integrity of the insect exoskeleton. This guide provides a comprehensive technical overview of this compound's mechanism of action, focusing on its biochemical interactions, physiological effects, and the broader implications for pest control and drug development. It delves into the quantitative aspects of its efficacy, details key experimental protocols for its study, and visualizes the complex biological pathways involved.

Introduction to this compound and Chitin Synthesis

This compound is a highly effective insecticide used to control a wide range of agricultural and veterinary pests, particularly the larval stages of insects.[1][2] Its mode of action targets the biosynthesis of chitin, a long-chain polymer of N-acetylglucosamine, which is the primary structural component of the insect cuticle and peritrophic matrix.[3][4] By inhibiting this fundamental process, this compound disrupts the molting cycle, leading to larval mortality and a failure to complete metamorphosis.[3][5] This targeted mechanism of action provides a degree of selectivity, with minimal direct impact on vertebrates and other organisms that do not produce chitin.[4]

The Biochemical Pathway of Chitin Synthesis and this compound's Point of Intervention

The biosynthesis of chitin is a multi-step enzymatic pathway that begins with the conversion of glucose and culminates in the polymerization of N-acetylglucosamine residues. This compound's primary target is the final and critical step in this pathway: the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains, a reaction catalyzed by the enzyme chitin synthase (CHS).[3][6] While the precise molecular interaction is still under investigation, it is understood that this compound does not directly inhibit the catalytic site of the enzyme but rather interferes with the proper folding, transport, or insertion of the chitin synthase enzyme into the cell membrane, or disrupts the processive elongation of the chitin polymer.[3][6]

dot

Quantitative Efficacy of this compound

The potency of this compound varies across different insect species and their developmental stages. The following tables summarize key quantitative data from various studies, providing a comparative overview of its biological activity.

Table 1: Lethal and Effective Concentrations (LC50/EC50) of this compound against Various Insect Species

| Insect Species | Order | Developmental Stage | LC50 / EC50 | Exposure Time | Reference |

| Spodoptera frugiperda | Lepidoptera | 3rd Instar Larvae | 0.99 mg/L (LC50) | 96 h | [7] |

| Spodoptera littoralis | Lepidoptera | 4th Instar Larvae | 0.0921 ppm (LC50) | - | [2] |

| Helicoverpa armigera | Lepidoptera | 3rd Instar Larvae | 2.024 µg/mL (LC25) | 72 h | [1] |

| Glyphodes pyloalis | Lepidoptera | 4th Instar Larvae | 19 ppm (LC50) | - | [8] |

| Leptinotarsa decemlineata | Coleoptera | 2nd Instar Larvae | 27.3 mg ai/L (LC50) | 72 h | [9] |

| Musca domestica | Diptera | 2nd Instar Larvae | 166.11 ppm (LC25) | - | [10] |

| Lepeophtheirus salmonis | Copepoda | Nauplius II | 22.4 nM (EC50) | - | [11] |

Table 2: Effects of this compound on Chitin Content and Gene Expression

| Insect Species | This compound Concentration | Effect on Chitin Content | Effect on Chitin Synthase (CHS) Gene Expression | Effect on Chitinase (CHT) Gene Expression | Reference |

| Helicoverpa armigera | Sublethal (LC25) | Significantly reduced | Down-regulated (5 genes) | Up-regulated (2 genes) | [6][12] |

| Spodoptera frugiperda | Sublethal (0.006 µg a.i. cm⁻²) | - | SfCHSA significantly increased | SfCHT significantly reduced | [7][13] |

| Spodoptera littoralis | 0.0001 µl | Destruction of cuticle layers | - | - | [3] |

Experimental Protocols

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from methods utilizing a wheat germ agglutinin (WGA) binding assay to quantify newly synthesized chitin.[8][14]

Materials:

-

Insect tissue (e.g., larval integument, midgut)

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

96-well microplate coated with WGA

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 1 mM UDP-GlcNAc

-

This compound stock solution (in DMSO)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Homogenize insect tissue in ice-cold extraction buffer. Centrifuge to pellet debris and collect the supernatant containing the microsomal fraction. Determine protein concentration.

-

Assay Setup: To each well of the WGA-coated plate, add the reaction mixture. Add this compound at various concentrations (or DMSO for control).

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to each well. Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

Detection: Wash the plate to remove unbound reagents. Add WGA-HRP conjugate and incubate. After another wash, add the HRP substrate.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition of chitin synthase activity by this compound compared to the control.

dot

Molt-Inhibiting Bioassay

This bioassay assesses the in vivo effect of this compound on the molting process of insect larvae.[9]

Materials:

-

Insect larvae of a specific instar

-

Artificial diet or natural host plant material

-

This compound stock solution

-

Petri dishes or multi-well plates

-

Stereomicroscope

Procedure:

-

Diet Preparation: Prepare the artificial diet and incorporate this compound at various concentrations. For leaf-dip assays, dip host plant leaves in this compound solutions of different concentrations and allow them to dry.

-

Exposure: Place individual larvae in petri dishes or wells containing the treated diet or leaves. Include a control group with an untreated diet/leaves.

-

Observation: Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

-

Data Collection: Daily, record larval mortality, molting success or failure, and any morphological abnormalities (e.g., incomplete ecdysis, deformed cuticles).

-

Data Analysis: Calculate the percentage of molt inhibition at each concentration and determine the EC50 (effective concentration to inhibit molting in 50% of the population).

Interaction with Hormonal Signaling Pathways

While this compound's primary target is chitin synthase, evidence suggests potential cross-talk with key insect hormonal signaling pathways, namely the ecdysone and juvenile hormone pathways, which are the master regulators of molting and metamorphosis. This compound treatment has been shown to alter the expression of genes responsive to 20-hydroxyecdysone (20E), the active form of ecdysone.[15][16] Furthermore, some studies suggest that benzoylureas may act as juvenile hormone agonists.[17] The disruption of chitin synthesis by this compound likely creates a physiological stress that indirectly impacts these hormonal signaling cascades, leading to a more complex and ultimately lethal phenotype.

dot

Resistance Mechanisms

The development of resistance to this compound is a growing concern in pest management. Two primary mechanisms of resistance have been identified:

-

Target-site mutations: Alterations in the gene encoding chitin synthase can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[18]

-

Metabolic resistance: Increased expression of detoxification enzymes, such as cytochrome P450 monooxygenases, can lead to the rapid breakdown and excretion of this compound, preventing it from reaching its target site at effective concentrations.[12]

Conclusion and Future Directions

This compound's specific mode of action on chitin synthesis continues to make it a valuable tool in integrated pest management. A deeper understanding of its molecular interactions with chitin synthase and its interplay with hormonal signaling pathways will be crucial for the development of next-generation insecticides and for managing the evolution of resistance. Future research should focus on elucidating the precise binding site of this compound on the chitin synthase complex, characterizing the downstream effects on gene regulatory networks, and exploring synergistic combinations with other insecticidal compounds. This knowledge will not only enhance our ability to control insect pests but also provide valuable insights into fundamental aspects of insect physiology and development.

References

- 1. Pesticide this compound: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]

- 2. ejppri.eg.net [ejppri.eg.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. growstopia.com [growstopia.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyp12a4 confers this compound resistance in a natural population of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound (Ref: CGA 184699) [sitem.herts.ac.uk]

- 15. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Chitin Synthase Mutations in this compound-Resistant Spodoptera frugiperda in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 18. Detection of Chitin Synthase Mutations in this compound-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]

Lufenuron: An In-Depth Technical Guide on its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufenuron, a benzoylphenylurea derivative, is widely recognized as an insect development inhibitor utilized in veterinary medicine for flea control.[1][2] Its primary mechanism of action is the inhibition of chitin synthesis, a critical component of the insect exoskeleton.[3][4][5] This has led to the hypothesis that this compound may exert antifungal effects, as chitin is also an essential structural polysaccharide in the cell walls of most fungi.[3][6] Despite anecdotal reports and some clinical observations in veterinary dermatology suggesting potential efficacy, rigorous scientific scrutiny through controlled in vitro studies presents a conflicting view. This technical guide provides a comprehensive overview of the existing scientific data on the antifungal properties of this compound, with a focus on quantitative data, experimental methodologies, and the proposed (though debated) mechanisms of action.

Proposed Mechanism of Action: Chitin Synthesis Inhibition

The theoretical basis for this compound's antifungal activity rests on its ability to interfere with chitin synthesis. Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the fungal cell wall, protecting the cell from osmotic stress and enabling growth and morphogenesis.[1][6] In insects, this compound is believed to disrupt the enzymatic processes involved in the polymerization and deposition of chitin.[5] However, the precise molecular target and mechanism of action in fungi remain unelucidated and are a subject of considerable debate.[7] Some studies suggest that benzoylphenylureas, the chemical class to which this compound belongs, do not inhibit fungal chitin synthase in cell-free enzymatic assays.[8]

Caption: Proposed (unconfirmed) inhibition of fungal chitin synthesis by this compound.

In Vitro Antifungal Susceptibility Data

Numerous studies have investigated the in vitro antifungal activity of this compound against a range of fungal pathogens. The overwhelming consensus from these controlled laboratory studies is that this compound exhibits little to no direct fungicidal or fungistatic activity at physiologically relevant concentrations.

| Fungal Species | This compound Concentration(s) Tested | Observed Effect | Reference(s) |

| Aspergillus fumigatus | 1 to >128 µg/mL | No inhibition | [8][9] |

| Aspergillus spp. | Up to 700 µg/mL | No effect on in vitro growth | [10][11][12][13] |

| Fusarium spp. | Up to 700 µg/mL | No effect on in vitro growth | [10][11][12] |

| Coccidioides immitis | 1 to 64 µg/mL | No reduction in growth | [8][9] |

| Dermatophytes | Direct application and from treated animal tissues | No inhibition of growth | [14] |

| Candida albicans | Not specified in rigorous studies | Anecdotal claims of efficacy, but no supporting scientific data | [15][16] |

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The data presented above were largely generated using standardized microbroth dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). These protocols are designed to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Microbroth Dilution Protocol for Filamentous Fungi

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to induce sporulation. Conidia (spores) are then harvested by flooding the plate with a sterile saline solution containing a surfactant (e.g., Tween 20) and gently scraping the surface. The resulting conidial suspension is then adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).[8][17]

-

Drug Dilution Series: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[17] A serial two-fold dilution of the drug is then performed in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI 1640).[8][17] This creates a gradient of decreasing this compound concentrations across the plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal inoculum. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[18][19]

-

Endpoint Determination: Following incubation, the wells are visually inspected or read with a spectrophotometer to determine the MIC. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 100% reduction) compared to a drug-free control well.[18][19][20]

Caption: Experimental workflow for a typical microbroth dilution antifungal susceptibility test.

Contradictory Evidence and Clinical Observations

Despite the lack of supporting in vitro data, this compound has been anecdotally used and, in some cases, studied for the treatment of dermatophytosis (ringworm) in dogs and cats.[1][14][21] A retrospective study involving 156 dogs and 201 cats with dermatophytosis or superficial dermatomycoses reported that oral administration of this compound led to a resolution of clinical signs.[1][21] However, these studies often lack rigorous controls and may not definitively attribute the clinical improvement to a direct antifungal effect of this compound. It has been suggested that this compound might have an immunomodulatory effect that contributes to the resolution of lesions.[14] Another study concluded that this compound had no inhibitory activity on dermatophytes either in vitro or in vivo.[14]

Claims regarding this compound's efficacy against Candida species are prevalent in non-scientific literature and online forums.[15][16][22][23] However, there is a notable absence of peer-reviewed scientific studies demonstrating its effectiveness against Candida in humans.

Conclusion

Based on a thorough review of the available scientific literature, this compound does not appear to possess direct and significant antifungal properties when evaluated through standardized in vitro susceptibility testing. The proposed mechanism of action, chitin synthesis inhibition, has not been conclusively demonstrated in fungi. While there are some reports of clinical efficacy in veterinary medicine for dermatophytosis, these are contradicted by other studies and lack the rigorous controls necessary to establish a direct antifungal effect. For drug development professionals and researchers, this compound is not a promising candidate as a standalone antifungal agent based on current evidence. Future research could explore its potential as an adjuvant or its possible immunomodulatory effects, but its utility as a primary antifungal therapy is not supported by the existing data.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Effect and Features of this compound Insecticide|News|Agripesticide [agripesticide.com]

- 4. This compound (Ref: CGA 184699) [sitem.herts.ac.uk]

- 5. Dissecting the manipulation of this compound on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A this compound pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Comparison of susceptibility of fungal isolates to this compound and nikkomycin Z alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro efficacy of this compound against filamentous fungi and blood concentrations after PO administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.moswrat.com [books.moswrat.com]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. In vitro and in vivo effects of this compound on dermatophytes isolated from cases of canine and feline dermatophytoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. quora.com [quora.com]

- 16. candidacellwallsuppressor.com [candidacellwallsuppressor.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of this compound for treating fungal infections of dogs and cats: 297 cases (1997-1999) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound - Kill CANDIDA - Pharmaceutical grade powder | eBay Australia [ebay.com.au]

- 23. candidaprotocol.com [candidaprotocol.com]

Lufenuron and its Contested Role in Fungal Cell Wall Integrity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and often debated role of lufenuron in disrupting fungal cell wall integrity. While initially proposed as a direct inhibitor of chitin synthesis in fungi, a growing body of evidence challenges this mechanism. This document provides a comprehensive overview of the fungal chitin biosynthesis pathway, the cell wall integrity (CWI) signaling cascade, and the experimental data surrounding this compound's efficacy. It also offers detailed protocols for key experimental assays and visualizes complex biological pathways to facilitate a deeper understanding of this critical area of mycology and drug development.

The Fungal Chitin Synthesis Pathway: A Core Process

Chitin, a homopolymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall, providing rigidity and protection.[1][2][3] Its synthesis is a multi-step enzymatic process, making it an attractive target for antifungal therapies.[3] The pathway can be broadly divided into three stages:

-

Formation of N-acetylglucosamine (GlcNAc): This initial phase occurs in the cytoplasm and involves the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, a rate-limiting step catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[3]

-

Conversion to UDP-N-acetylglucosamine (UDP-GlcNAc): GlcNAc is subsequently converted to the activated sugar donor, UDP-GlcNAc, through a series of enzymatic reactions.[3]

-

Chitin Polymerization: The final step is catalyzed by a family of enzymes known as chitin synthases (CHS), which are integral membrane proteins that polymerize UDP-GlcNAc into chitin chains at the plasma membrane.[1][3] Fungi possess multiple chitin synthase isoenzymes, often with redundant functions, which complicates the development of effective inhibitors.[3][4]

This compound's Antifungal Activity: A Matter of Debate

This compound, a benzoylphenyl urea derivative, is widely used as an insecticide due to its established ability to inhibit chitin synthesis in insects.[5] This has led to the hypothesis that it may exert a similar effect on fungi. However, the scientific literature presents conflicting evidence regarding its direct antifungal efficacy.

Several in vitro studies have failed to demonstrate significant inhibitory activity of this compound against key fungal pathogens. For instance, one study found no effect on the in vitro growth of Aspergillus and Fusarium species.[6] Another investigation concluded that this compound does not possess antifungal properties against Coccidioides immitis and Aspergillus fumigatus in vitro.[7] Similarly, a study on dermatophytes isolated from dogs and cats found no inhibition of fungal growth in vitro.[8] More recently, this compound did not show inhibitory activity against Sporothrix brasiliensis.[9]

Conversely, some clinical reports in veterinary medicine have suggested positive outcomes when using this compound to treat dermatophytosis in cats and dogs.[10] However, these studies often lack rigorous controls, and the observed effects could be attributed to other factors, such as the host's immune response. Some researchers have proposed that this compound may have an immunomodulatory effect, which could contribute to the resolution of fungal infections in vivo.[5][8]

Table 1: Summary of Quantitative Data on this compound's Antifungal Activity

| Fungal Species | Assay Type | This compound Concentration | Observed Effect | Reference |

| Aspergillus spp. | In vitro growth | Up to 700 µg/mL | No inhibition | [6] |

| Fusarium spp. | In vitro growth | Up to 700 µg/mL | No inhibition | [6] |

| Coccidioides immitis | In vitro susceptibility | Not specified | No inhibition | [7] |

| Aspergillus fumigatus | In vitro susceptibility | Not specified | No inhibition | [7] |

| Dermatophytes | In vitro growth | Direct application | No inhibition | [8] |

| Sporothrix brasiliensis | In vitro activity | Not specified | No inhibitory activity | [9] |

| Microsporum canis | In vivo (cats) | 100 mg/kg (pre-treatment) | Ineffective alone, may enhance other antifungals | [5] |

The Fungal Cell Wall Integrity (CWI) Pathway: A Compensatory Rescue Mechanism

Fungi possess a sophisticated signaling network known as the Cell Wall Integrity (CWI) pathway, which allows them to sense and respond to cell wall stress.[11][12] This pathway is crucial for maintaining cell viability when the cell wall is compromised by antifungal drugs, osmotic stress, or other environmental insults.[11][12]

A well-documented example of the CWI pathway in action is the fungal response to echinocandins, such as caspofungin. Caspofungin inhibits the synthesis of β-1,3-glucan, another critical component of the fungal cell wall.[13] This triggers a compensatory upregulation of chitin synthesis, which helps to reinforce the weakened cell wall and can lead to drug tolerance.[13][14] This response is mediated by a conserved signaling cascade involving a series of protein kinases.[11][12]

The core of the CWI pathway is a Mitogen-Activated Protein Kinase (MAPK) cascade.[11] In many fungi, this includes the kinases Mkc1, Cek1, and the High Osmolarity Glycerol (HOG) pathway's Hog1.[15][16][17][18] Cell surface sensors detect cell wall stress and initiate a phosphorylation cascade that ultimately leads to the activation of transcription factors in the nucleus.[11] These transcription factors then upregulate the expression of genes involved in cell wall synthesis, including chitin synthases.[2]

Experimental Protocols

Quantification of Fungal Cell Wall Chitin

4.1.1. Biochemical Method (Acid Hydrolysis and HPLC)

This method provides a quantitative measure of total chitin content.[10][19][20]

Materials:

-

Fungal cell culture

-

6 M HCl

-

Sodium tetraborate (0.16 M, pH 9.1)

-

Sterile distilled water

-

Centrifuge

-

Heating block or water bath (110°C)

-

Fume hood

-

HPLC system with a suitable column for monosaccharide analysis

Procedure:

-

Harvest approximately 30 mg of fungal mycelia by centrifugation.

-

Wash the pellet with sterile distilled water and centrifuge again.

-

Resuspend the pellet in 1 mL of 6 M HCl.

-

Hydrolyze the sample at 110°C for 6 hours in a sealed tube.

-

Evaporate the HCl in a fume hood.

-

Resuspend the dried sample in 1 mL of sterile distilled water.

-

Centrifuge to pellet any insoluble material.

-

Take a 0.5 mL aliquot of the supernatant and mix with 0.1 mL of 0.16 M sodium tetraborate (pH 9.1).

-

Heat at 100°C for 3 minutes.

-

Analyze the sample by HPLC to quantify the amount of glucosamine released from chitin hydrolysis.

-

A standard curve of known glucosamine concentrations should be run in parallel for accurate quantification.

4.1.2. Fluorescence Microscopy with Calcofluor White Staining

This method allows for the visualization and semi-quantitative assessment of chitin distribution in the fungal cell wall.[5][19][21][22]

Materials:

-

Fungal cell culture

-

Calcofluor White M2R solution (e.g., 1 g/L)

-

10% Potassium Hydroxide (KOH)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter

Procedure:

-

Place a drop of the fungal cell suspension onto a clean microscope slide.

-

Add one drop of Calcofluor White solution and one drop of 10% KOH.

-

Gently mix and place a coverslip over the suspension.

-

Incubate for 1-2 minutes at room temperature.

-

Observe the slide under a fluorescence microscope using a UV filter set. Chitin-rich structures will fluoresce brightly.

Chitin Synthase Activity Assay (Non-Radioactive Method)

This assay measures the in vitro activity of chitin synthase enzymes.[23][24]

Materials:

-

Fungal cell lysate (source of chitin synthase)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate

-

Wheat Germ Agglutinin (WGA) coated microplate

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Prepare a fungal cell lysate containing the chitin synthase enzymes.

-

Coat a 96-well microplate with WGA.

-

Add the reaction mixture, including the cell lysate and UDP-GlcNAc, to the wells.

-

Incubate the plate to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

-

Wash the plate to remove unbound reagents.

-

Add WGA-HRP conjugate, which will bind to the immobilized chitin.

-

Wash the plate again.

-

Add the peroxidase substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

The absorbance is proportional to the amount of chitin synthesized and thus to the chitin synthase activity.

Conclusion

The role of this compound as a direct-acting antifungal agent that inhibits chitin synthesis is not well-supported by in vitro scientific evidence. While some in vivo studies in veterinary medicine have reported clinical improvement in cases of dermatophytosis, the underlying mechanism remains unclear and may involve an immunomodulatory effect rather than a direct impact on the fungal cell wall.

The study of fungal cell wall integrity and the compensatory mechanisms, such as the upregulation of chitin synthesis in response to other stressors, provides a more robust framework for understanding fungal biology and for the development of novel antifungal strategies. The CWI pathway represents a complex and highly regulated network that is essential for fungal survival. Targeting components of this pathway, in combination with existing antifungals that disrupt the cell wall, may offer a promising avenue for future therapeutic development. Further research is needed to elucidate the potential immunomodulatory effects of this compound and to fully understand the intricate signaling cascades that govern fungal cell wall dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A this compound pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]

- 9. Amlodipine and this compound as repurposing drugs against Sporothrix brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cek1‑mediated MAP kinase pathway regulates exposure of α‑1,2 and β‑1,2‑mannosides in the cell wall of Candida albicans modulating immune recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and quantitative analysis of fungal cell walls: strategy and tactics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. annexpublishers.co [annexpublishers.co]

- 15. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]

- 16. The Cek1 and Hog1 mitogen-activated protein kinases play complementary roles in cell wall biogenesis and chlamydospore formation in the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. scispace.com [scispace.com]

The Discovery, Synthesis, and Mechanism of Lufenuron: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lufenuron, a member of the benzoylurea class of insecticides, represents a significant advancement in pest control through its targeted mode of action.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, biological efficacy, and the experimental methodologies used for its evaluation. Through a combination of summarized quantitative data, detailed experimental protocols, and visualizations of its biochemical pathways and workflows, this document aims to facilitate a deeper understanding of this compound's role in modern pest management.

Discovery and Development

This compound was developed by Ciba-Geigy (now part of Syngenta) and first announced in 1997.[2] It emerged from research into benzoylurea compounds, a class of chemicals known for their insecticidal properties as insect growth regulators (IGRs).[1] The discovery of this compound was a significant milestone, offering a novel approach to pest control by disrupting the developmental cycle of insects rather than relying on neurotoxicity.[1] Marketed for veterinary use under brand names like Program® for the control of fleas in dogs and cats, it is also used in agriculture against a range of lepidopteran and coleopteran pests.[3][4]

Chemical Synthesis

The chemical name for this compound is (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea.[5] Its synthesis is a multi-step process that has been described in various patents. Two primary synthetic routes have been established, both culminating in the final urea derivative.

Synthetic Pathway Overview

The synthesis of this compound generally involves the reaction of two key intermediates: a substituted aniline and a benzoyl isocyanate or a benzamide. The following diagram illustrates a common synthetic approach.

Experimental Protocols

While detailed industrial synthesis protocols are proprietary, patent literature provides a basis for laboratory-scale synthesis. The following is a generalized protocol derived from public domain information.

Step 1: Synthesis of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (IMC)

-

Addition Reaction: 2,5-Dichlorophenol is dissolved in a solvent such as dimethylformamide (DMF) with a base like potassium hydroxide. Perfluoropropylene gas is then introduced to the reaction mixture. The reaction progress is monitored until the consumption of 2,5-dichlorophenol is complete. The resulting intermediate (IMA) is then purified.

-

Nitration: The purified IMA is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid to yield the nitro derivative (IMB).

-

Reduction: The nitro group of IMB is then reduced to an amine. This can be achieved using a reducing agent in the presence of a catalyst, such as activated carbon, in a solvent like ethanol. The final product of this stage is 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (IMC).[2]

Step 2: Synthesis of 2,6-difluorobenzoyl isocyanate (IMD)

-

Reaction: 2,6-Difluorobenzamide is reacted with oxalyl chloride in a solvent such as ethylene dichloride. The reaction produces 2,6-difluorobenzoyl isocyanate (IMD).[2]

Step 3: Synthesis of this compound

-

Condensation: The two key intermediates, IMC and IMD, are reacted together in a suitable solvent like tetrachloromethane to undergo a condensation reaction, yielding the final product, this compound.[2]

Mode of Action: Chitin Synthesis Inhibition

This compound's primary mode of action is the inhibition of chitin synthesis in insects. Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton and the peritrophic membrane lining the midgut. By interfering with chitin production, this compound disrupts the molting process, which is essential for larval growth and development.[6]

The Chitin Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of chitin is a complex enzymatic pathway. This compound, as a benzoylurea insecticide, is believed to inhibit the final step of this pathway, which is catalyzed by the enzyme chitin synthase (CHS). This enzyme is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. The inhibition of CHS prevents the proper formation of the new exoskeleton during molting, leading to larval mortality.

Biological Efficacy and Quantitative Data

This compound exhibits high efficacy against a variety of insect pests, primarily affecting the larval stages. Its effectiveness is typically quantified by metrics such as the median lethal concentration (LC50) and the median lethal dose (LD50).

Insecticidal Efficacy

The following table summarizes the efficacy of this compound against several key insect pests as reported in various studies.

| Target Pest | Life Stage | Bioassay Method | LC50 / Efficacy | Reference |

| Ctenocephalides felis (Cat Flea) | Larvae | Oral (in cats) | 95.2% inhibition at 15 mg/kg after 32 days | [7] |

| Ctenocephalides felis (Cat Flea) | Larvae | Injectable (in cats) | >98% reduction at 10 mg/kg after 13 weeks | [8] |

| Ctenocephalides felis (Cat Flea) | Larvae | Oral (in dogs) | Complete prevention of development at 10 mg/kg | [3][9] |

| Spodoptera frugiperda | Larvae | Not Specified | 0.99 mg/L | [10] |

Antifungal Activity

This compound has also been investigated for its potential antifungal properties, as chitin is also a component of fungal cell walls. However, in vitro studies have shown limited to no efficacy against certain pathogenic fungi.

| Fungal Species | Assay Type | Result | Reference |

| Aspergillus spp. | In vitro | No effect on growth up to 700 µg/mL | [11] |

| Fusarium spp. | In vitro | No effect on growth up to 700 µg/mL | [11] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its lipophilicity, leading to its accumulation in adipose tissue and a slow release over time. This property contributes to its long-lasting efficacy in veterinary applications.

| Species | Administration Route | Key Parameters | Reference |

| Rat | Oral (gavage) | Tmax: 8 hours; Absorption: ~44% at 0.5 mg/kg, dose-dependent | [6] |

| Dog | Oral | Sufficient for complete prevention of flea development at 10 mg/kg | [9] |

| Cat | Oral | Effective flea control at 30 mg/kg monthly | [3] |

| Cat | Injectable | Sustained efficacy for up to 26 weeks at 10 mg/kg | [8] |

Toxicological Profile

This compound generally exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

| Test | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | >2000 mg/kg | [6] |

| Acute Dermal LD50 | Rat | Dermal | >2000 mg/kg | [6] |

| Acute Inhalation LC50 | Rat | Inhalation | >2.35 mg/L |

Experimental Methodologies

Synthesis Workflow

The synthesis of this compound involves a series of well-defined chemical reactions. The general workflow is depicted below.

Protocol for Insect Bioassay (General)

The following is a generalized protocol for determining the efficacy of this compound against insect larvae.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of test concentrations.

-

Treatment Application: The test substance can be applied in various ways depending on the target insect and study objective. Common methods include:

-

Diet Incorporation: The this compound solution is mixed into the artificial diet of the insect larvae.

-

Topical Application: A precise volume of the test solution is applied directly to the dorsal surface of the larvae using a micro-applicator.

-

Leaf Dip Assay: Leaves, the primary food source of the larvae, are dipped in the test solutions and allowed to air dry before being offered to the larvae.

-

-

Exposure and Observation: Treated larvae are maintained under controlled environmental conditions (temperature, humidity, photoperiod). Mortality is typically assessed at 24, 48, and 72-hour intervals.

-

Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 and LC90 values.

Protocol for In Vitro Chitin Synthase Inhibition Assay (General)

This assay measures the ability of a compound to inhibit the activity of chitin synthase.

-

Enzyme Preparation: Chitin synthase is typically extracted from insect tissues (e.g., integument) or from a fungal source. The crude enzyme extract is prepared through homogenization and centrifugation.

-

Assay Reaction: The assay is conducted in a microtiter plate. Each well contains the enzyme preparation, the substrate (UDP-N-acetylglucosamine, often radiolabeled), and the test compound (this compound) at various concentrations.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection of Chitin Synthesis: The amount of newly synthesized chitin is quantified. If a radiolabeled substrate is used, this is typically done by measuring the radioactivity of the insoluble chitin product. Non-radioactive methods using chitin-binding probes are also available.

-

Data Analysis: The percentage of inhibition of chitin synthase activity is calculated for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of the enzyme activity) is then determined.[12][13]

Conclusion

This compound remains a cornerstone of modern integrated pest management strategies, particularly in veterinary medicine. Its unique mode of action, targeting a biochemical pathway absent in vertebrates, provides a high degree of selectivity and safety. This technical guide has provided a detailed overview of its discovery, the chemical pathways for its synthesis, its mechanism of action at the molecular level, and the experimental protocols for its evaluation. The compiled quantitative data on its efficacy, pharmacokinetics, and toxicology further underscore its profile as a valuable tool for researchers and professionals in the field. Future research may continue to explore novel applications and formulations of this compound and other benzoylurea compounds to address emerging challenges in pest and disease control.

References

- 1. amhsr.org [amhsr.org]

- 2. CN103360284A - Preparation method of this compound compound - Google Patents [patents.google.com]

- 3. Control of Ctenocephalides felis on dogs and cats using the insect growth regulator (or chitin synthesis inhibitor) this compound Program, in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. This compound | C17H8Cl2F8N2O3 | CID 71777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apps.who.int [apps.who.int]

- 7. Efficacy dosage titration of this compound against developmental stages of fleas (Ctenocephalides felis felis) in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of injectable this compound for treatment of infestations of Ctenocephalides felis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disinfestation of experimentally infested cat fleas, Ctenocephalides felis, on cats and dogs by oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro efficacy of this compound against filamentous fungi and blood concentrations after PO administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Lufenuron

An In-depth Technical Guide on the Chemical Structure and Properties of Lufenuron

Introduction

This compound is a highly effective insect growth regulator (IGR) belonging to the benzoylphenylurea class of chemicals.[1][2] It is widely utilized in veterinary medicine for flea control in companion animals and in agriculture against a range of insect pests, particularly Lepidoptera and Coleoptera larvae.[3][4][5][6] Unlike traditional insecticides that target the nervous system, this compound acts as a chitin synthesis inhibitor, disrupting the normal growth and development of insects.[2][3][7][8] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for an audience of researchers and drug development professionals.

Chemical Identity and Structure

This compound is a complex organofluorine compound characterized by a central urea linkage connecting a 2,6-difluorobenzoyl group and a substituted dichlorophenyl ring.[6][9]

-

IUPAC Name: N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide[9]

-

SMILES: C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F[9]

Physicochemical Properties

This compound is a lipophilic molecule, a property that influences its pharmacokinetics, leading to its deposition in adipose tissue from which it is slowly released.[6][7] Its quantitative physicochemical properties are summarized in the table below.

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 511.15 g/mol | [1][10][11] | |

| Physical State | White to pale yellow crystalline solid | Standard | [4][11] |

| Melting Point | 168.7–174.1 °C | [4][5][11] | |

| Boiling Point | Decomposes before boiling | [12] | |

| Water Solubility | 0.046 - <0.1 mg/L | 20-25 °C, pH 7 | [4][6][11][12] |

| Log P (Kow) | 5.12 | 25 °C | [4][11][13] |

| Vapor Pressure | <4 x 10⁻⁶ Pa | 25 °C | [5][11] |

| pKa | 9.02 - 10.18 (acidic) | 20 °C | [5][14] |

Solubility in Organic Solvents

| Solvent | Solubility | Temperature | Reference(s) |

| Acetone | ~460 g/L | 20 °C | [12] |

| Ethyl Acetate | ~330 g/L | 20 °C | [12] |

| Dichloromethane | ~70 g/L | 20 °C | [4] |

| Toluene | ~66 g/L | 20 °C | [12] |

| Acetonitrile | ~50 g/L | 20 °C | [4] |

| Methanol | ~45 g/L | 20 °C | [4] |

| Hexane | ~0.1 g/L | 20 °C | [12] |

Mechanism of Action

This compound's primary mode of action is the inhibition of chitin synthesis, a critical process for arthropods.[2][8][15] It acts as a non-competitive inhibitor of the enzyme chitin synthase 1 (CHS1), which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[12][16]

Consequences of Chitin Synthesis Inhibition:

-

Failed Molting: Larval insects exposed to this compound are unable to form a new, functional exoskeleton and fail to molt properly, leading to mortality.[3][7][8]

-

Defective Cuticle: The newly formed cuticle is weak and unable to provide structural support or prevent water loss, resulting in death from dehydration.[3][17]

-

Ovicidal and Larvicidal Effects: Adult fleas transfer this compound to their eggs, preventing them from hatching. Larvae may also ingest the compound from the excrement of treated adults, leading to their death.[3][6]

Research has shown that sublethal doses of this compound can significantly down-regulate the expression of key chitin synthesis genes (such as CHS1) while increasing the expression of chitin degradation genes.[16]

Experimental Protocols

Protocol: Larval Bioassay for this compound Efficacy

This protocol is a representative method for determining the lethal concentration (e.g., LC₅₀) of this compound against a target lepidopteran pest, such as Helicoverpa armigera, based on methodologies described in the literature.[16]

1. Insect Rearing:

-

Maintain a laboratory colony of the target insect under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 14:10 light:dark photoperiod).

-

Rear larvae on a standardized artificial diet.

-

Synchronize larval development to obtain a sufficient number of individuals at the same instar (e.g., 3rd instar) for testing.

2. Preparation of this compound Solutions:

-

Prepare a stock solution of technical-grade this compound in a suitable organic solvent (e.g., acetone).

-

Create a series of five to seven serial dilutions from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even application. A negative control group should use only the water-surfactant solution.

3. Bioassay Procedure (Diet Incorporation Method):

-

Incorporate the prepared this compound solutions into the molten artificial diet at a precise ratio (e.g., 1 mL of solution per 100 g of diet) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/kg).

-

Pour the treated diet into individual wells of a 24-well bioassay plate.

-

Once the diet has solidified, introduce one pre-weighed 3rd instar larva into each well.

-

Seal the plates with a breathable membrane. Prepare at least three replicates for each concentration and the control group, with 24 larvae per replicate.

4. Incubation and Data Collection:

-

Incubate the bioassay plates under the standard rearing conditions.

-

Record larval mortality at 24-hour intervals for a total of 72 to 96 hours. A larva is considered dead if it does not respond to gentle prodding with a fine brush.

-

For sublethal studies, surviving larvae can be monitored through pupation and adult emergence to record developmental delays, pupal weight, and emergence rates.[16]

5. Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to calculate the lethal concentration values (LC₅₀, LC₉₀) and their 95% confidence intervals.

Conclusion

This compound remains a significant molecule in pest control due to its specific mode of action, which differs from that of neurotoxic insecticides. Its high lipophilicity and low water solubility define its environmental fate and pharmacokinetic behavior. The inhibition of chitin synthesis provides a targeted approach for controlling a wide array of arthropod pests. The methodologies outlined in this guide serve as a foundation for further research into its efficacy, potential resistance mechanisms, and applications in drug development.

References

- 1. 虱螨脲/氯芬奴隆 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. fao.org [fao.org]

- 6. This compound | 103055-07-8 [chemicalbook.com]

- 7. apps.who.int [apps.who.int]

- 8. Detection of Chitin Synthase Mutations in this compound-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C17H8Cl2F8N2O3 | CID 71777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. This compound [drugfuture.com]

- 12. This compound (Ref: CGA 184699) [sitem.herts.ac.uk]

- 13. fao.org [fao.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Dissecting the manipulation of this compound on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mode of action of this compound in adult Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lufenuron's Role in Veterinary Ectoparasite Control: A Technical Guide

Introduction

Lufenuron is a specific and potent insect growth regulator (IGR) belonging to the benzoylphenyl urea chemical class, widely utilized in veterinary medicine for the control of flea infestations in companion animals, particularly dogs and cats.[1] Unlike traditional adulticidal insecticides that cause immediate death of the parasite, this compound acts systemically to disrupt the developmental cycle of ectoparasites.[2] It functions as an insect development inhibitor (IDI) by targeting the synthesis of chitin, a critical component of the insect exoskeleton.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used to validate its performance, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of chitin synthesis, polymerization, and deposition in arthropods.[4][5] Chitin is an essential polysaccharide that provides structural integrity to the insect's cuticle. By interfering with this process, this compound prevents the proper formation of the exoskeleton during molting.[3]

Adult female fleas ingest this compound from the blood of a treated host animal. The compound is then passed transovarially into their eggs.[6] While this compound has no direct effect on adult fleas, it is lethal to their progeny.[1][7] The developing larvae within the eggs are unable to form a viable cuticle, which prevents them from successfully hatching or leads to their death shortly after emergence.[3][4] This disruption at the earliest stages of development effectively breaks the flea life cycle and prevents the buildup of an environmental infestation.[2]

Pharmacokinetics

Following oral or parenteral administration, this compound is rapidly absorbed and distributed via the blood to adipose tissue.[1][6] This deposition in body fat creates a long-lasting reservoir from which the active substance is slowly released back into the bloodstream, maintaining an effective concentration for an extended period.[1][6] This property allows for convenient monthly oral dosing or a single injection that provides protection for up to six months in cats.[1][8] this compound is minimally metabolized and is primarily eliminated unchanged through the feces.[1][4]

| Parameter | Species | Dosage & Route | Value | Source |

| Time to Peak Plasma Conc. | Dog | Oral (with milbemycin oxime) | ~2 to 5 hours | [6] |

| Plasma Half-life | Dog | Oral (with milbemycin oxime) | ~1 to 3 days | [6] |

| Distribution | Dog & Cat | Oral / Injectable | Adipose tissue | [1][6] |

| Elimination | Dog & Cat | Oral / Injectable | Feces (metabolically unmodified) | [1][4] |

| Duration of Efficacy | Cat | 10 mg/kg SC Injection | >196 days (>90% egg/larval control) | [8] |

| Duration of Efficacy | Dog | 10 mg/kg Oral (monthly) | Maintained >90% control | [9] |

Clinical Efficacy

Clinical studies have consistently demonstrated this compound's high efficacy in controlling flea populations by preventing the development of viable offspring. It is important to note that this compound does not kill adult fleas, so a rapid-acting adulticide may be necessary in cases of severe existing infestation.[1][6] Its primary role is prophylactic, preventing the establishment of new flea populations.[1]

| Study | Species | Dosage | Primary Endpoint | Efficacy Result |

| Blagburn et al. (1995)[9] | Dog | 10 mg/kg (monthly, oral) | Reduction of adult flea counts in a simulated home environment | >90% reduction by day 35; >95% reduction by day 56. |

| Franc et al. (1996)[8] | Cat | 10 mg/kg (single, SC) | Inhibition of adult flea emergence from collected eggs | >90% inhibition for 196 days (6 months). |

| Smith et al. (1993)[10] | Dog | Single oral dose | Development of adult fleas from eggs of fleas fed on treated dogs | Nearly 100% of eggs failed to develop into normal adults (vs. 68.6% development in control). |

| Mehlhorn et al. (1999)[11] | Ground Squirrel | Oral bait | Reduction of flea burden (Oropsylla montana) | Flea index reduced from 10.0 to 1.3 after two treatments. |

Experimental Protocols

Protocol 1: Dose Titration of Injectable this compound in Cats (Franc et al., 1996)[8]

-

Objective: To determine the lowest single subcutaneous dose of this compound that provides at least 90% disruption of the flea life cycle for six months.

-

Animals: 40 domestic shorthair cats, 5-7 months old.

-

Methodology:

-

Acclimation & Grouping: Cats were randomly assigned to five groups of eight.

-

Pre-Treatment Infestation: Cats were infested with Ctenocephalides felis on days -8, -7, -6, and -4 to establish a thriving flea population.

-

Treatment: On day 0, four groups received a single subcutaneous injection of this compound at 2.5, 5, 10, or 20 mg/kg. The control group received the vehicle only.

-

Post-Treatment Infestation & Egg Collection: Experimental flea infestations were repeated at various intervals over 196 days. Flea eggs were collected from each cat.

-

Efficacy Assessment: Collected eggs were incubated in a suitable medium for 28 days. The number of adult fleas that emerged was counted and compared between treated and control groups to calculate the percent inhibition.

-

-

Results: A single injection of 10 mg/kg or 20 mg/kg resulted in a >90% decrease in adult flea emergence for 196 days.

Protocol 2: Efficacy in a Simulated Home Environment in Dogs (Blagburn et al., 1995)[9]

-

Objective: To evaluate the efficacy of monthly oral this compound against flea developmental stages in a simulated home environment.

-

Animals: 24 adult female Beagle dogs.

-

Methodology:

-

Housing: Dogs were housed in groups of three in carpeted indoor rooms with access to outdoor gravel runs, simulating a home environment.

-

Grouping: Dogs were allocated to a treatment group (n=12) and a control group (n=12).

-

Treatment: The treatment group received this compound orally at a minimum dose of 10 mg/kg on days 7, 37, 68, and 98. The control group received placebo tablets.

-

Infestation: All dogs were infested with 100 adult C. felis on days 0 and 2. Subsequent infestations relied on the natural development of fleas within the simulated environment.

-

Efficacy Assessment: Flea counts were performed on each dog using a non-destructive combing technique on days 6, 14, 21, 28, 35, 56, 70, 84, 98, 112, and 119. The percent reduction in the treated group was calculated relative to the control group.

-

-

Results: A statistically significant reduction in flea counts was observed from day 21 onward. Efficacy exceeded 90% by day 35 and 95% by day 56.

Formulations and Resistance

This compound is available for cats as an oral suspension and a long-acting injectable, and for dogs as oral tablets.[1] It is often formulated in combination with other parasiticides, such as milbemycin oxime and praziquantel, to provide broad-spectrum control against fleas, heartworms, and intestinal worms.[2]

To date, resistance to this compound in veterinary target species like Ctenocephalides felis has not been reported.[1] However, resistance mechanisms have been identified in other insect species. Studies in Drosophila melanogaster and Spodoptera frugiperda have linked resistance to the overexpression of cytochrome P450 genes (e.g., Cyp12a4) or mutations in the chitin synthase gene (CHS1).[12][13][14] These findings are valuable for monitoring potential future resistance and for research into novel insecticide targets.

Conclusion

This compound remains a cornerstone of integrated flea control programs due to its unique mechanism of action that targets the parasite's life cycle rather than the adult stage. Its high efficacy in preventing egg and larval development, favorable pharmacokinetic profile allowing for convenient dosing, and excellent safety record make it a valuable tool for the long-term, prophylactic management of flea infestations in dogs and cats. For drug development professionals, this compound serves as a successful example of a targeted insect development inhibitor, and the ongoing research into its mode of action and potential resistance mechanisms provides critical insights for the creation of next-generation ectoparasiticides.

References

- 1. parasitipedia.net [parasitipedia.net]

- 2. dvm360.com [dvm360.com]

- 3. Ectoparasiticides Used in Small Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. This compound | VCA Animal Hospitals [vcahospitals.com]

- 8. Dose titration of an injectable formulation of this compound in cats experimentally infested with fleas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Evaluation of a single oral dose of this compound to control flea infestations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of orally administered chitin inhibitor (this compound) to control flea vectors of plague on ground squirrels in California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic basis of Spodoptera frugiperda (Lepidoptera: Noctuidae) resistance to the chitin synthesis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyp12a4 confers this compound resistance in a natural population of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Chitin Synthase Mutations in this compound-Resistant Spodoptera frugiperda in China - PubMed [pubmed.ncbi.nlm.nih.gov]

Lufenuron in Invertebrates: A Toxicological Deep-Dive for the Modern Researcher

Introduction

Lufenuron, a member of the benzoylurea class of insecticides, serves as a potent insect growth regulator (IGR).[1][2] Its primary application lies in agriculture and veterinary medicine to control a wide array of pests, particularly lepidopterans, eriophyid mites, and fleas.[1][3] Unlike traditional neurotoxic insecticides, this compound's mechanism of action is highly specific to arthropods, targeting the synthesis of chitin—a crucial component of their exoskeletons.[4][5] This specificity makes it a valuable tool in integrated pest management (IPM) programs.[1] However, its high efficacy against target pests also raises significant concerns about its impact on non-target invertebrates, especially aquatic arthropods, which are particularly sensitive. This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, focusing on its mechanism of action, quantitative toxicity data, sublethal effects, and the experimental protocols used for its evaluation.

Mechanism of Action: The Inhibition of Chitin Synthesis

This compound's insecticidal activity stems from its ability to disrupt the formation of the invertebrate exoskeleton by inhibiting chitin synthesis.[1][4] Chitin is a vital polysaccharide that provides structural integrity to the cuticle.[4] The process of molting (ecdysis), which is essential for growth and development in arthropods, is critically dependent on the timely synthesis of a new cuticle and the shedding of the old one.

This compound acts by interfering with the polymerization and deposition of chitin.[6] This disruption leads to a malformed and fragile cuticle that cannot withstand the pressures of molting or provide adequate protection.[1][5] Consequently, affected larvae are unable to complete the molting process, leading to mortality.[3][7] This mode of action is particularly effective against larval stages, which undergo multiple molts.[1] Furthermore, this compound exhibits ovicidal properties; when adult females are exposed, the chemical is transferred to their eggs, preventing the larvae from hatching successfully.[3][8]

The following diagram illustrates the targeted step in the chitin biosynthesis pathway.

Caption: this compound inhibits the polymerization step in chitin synthesis, leading to molting failure.

Quantitative Toxicological Data

This compound is characterized as being very highly toxic to aquatic invertebrates, particularly crustaceans and the larval stages of aquatic insects.[9] Due to its hydrophobic nature (log KOW = 5.12), it readily partitions from water to sediment, where it can persist and pose a significant risk to benthic organisms.[10][11] The following tables summarize key toxicity endpoints for various invertebrate species.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Common Name | Endpoint | Duration | Value (µg/g OC) | Reference |

| Chironomus riparius | Non-biting Midge | 10d-LC50 | 10 days | >31.7 | [10] |

| Chironomus riparius | Non-biting Midge | 28d-LC10 | 28 days | 0.13 | [12] |

| Chironomus riparius | Non-biting Midge | 28d-LC50 | 28 days | 2.0 | [12] |

| Hyalella azteca | Amphipod | 28d-LC50 | 28 days | >31.7 | [10] |

| Asellus aquaticus | Waterlouse | 28d-EC50 | 28 days | 8.1 | [11] |

| Asellus aquaticus | Waterlouse | 28d-LC50 | 28 days | 10.92 | [10] |

| Gammarus pulex | Amphipod | 28d-LC50 | 28 days | >31.7 | [10] |

| Caenis horaria | Mayfly | 28d-LC50 | 28 days | >31.7 | [10] |

| Ephemera danica | Mayfly | 28d-LC50 | 28 days | >31.7 | [10] |

| Sericostoma personatum | Caddisfly | 28d-EC50 | 28 days | 7.9 | [11] |

OC: Organic Carbon. Toxicity data for sediment-bound this compound is often normalized to the organic carbon content.

Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Common Name | Endpoint | Value (mg/L) | Reference |

| Spodoptera frugiperda | Fall Armyworm | LC50 | 0.99 | [13] |

| Helicoverpa armigera | Cotton Bollworm | LC25 | - | [7] |

| Glyphodes pyloalis | Mulberry Pyralid | LC10 | 3.74 | [14] |

| Glyphodes pyloalis | Mulberry Pyralid | LC30 | 9.77 | [14] |

| Glyphodes pyloalis | Mulberry Pyralid | LC50 | 19.0 | [14] |

Sublethal Effects on Invertebrate Populations

Exposure to sublethal concentrations of this compound can induce a range of adverse effects that impact the fitness and life cycle of invertebrates, even if immediate mortality is not observed.[15][16] These effects can have significant consequences at the population level.

Key Sublethal Effects:

-